(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone
Overview
Description
“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is a meticulously synthesized compound, known for its intricate molecular architecture . It is used extensively as an invaluable tool in the pursuit of novel therapeutic interventions, serving as a catalyst for drug synthesis and a benchmark for pharmaceutical exploration . It has a molecular weight of 444.58 .
Synthesis Analysis
The synthesis of “this compound” is quite complex and involves multiple steps . A common synthesis method involves the reaction of phenylboronic acid and 1-(triphenyl)methanone imine to produce (2,3-dimethylphenyl)[1-(triphenyl)-1H-imidazol-4-yl]ketone, which is then subjected to a redox reaction to yield the target product .Molecular Structure Analysis
The molecular formula of “this compound” is C31H26N2O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . The Wittig alkenylation reaction provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Metabolomics of Methadone
A study by Dinis-Oliveira (2016) delves into the metabolomics of methadone, emphasizing the variability in pharmacokinetics and pharmacodynamics among individuals. This research highlights the significance of understanding metabolic pathways and interactions for optimizing therapeutic strategies. The insights from this study could inform research on the metabolism of other complex molecules, including “(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone,” by providing a framework for investigating metabolic profiles and potential drug interactions.
Cryopreservation of MicroorganismsHubálek (2003) reviews the cryoprotective additives (CPAs) used in the cryopreservation of microorganisms Hubálek, 2003. The study categorizes various chemical compounds based on their efficacy and highlights the complexities of cryopreservation. Understanding the roles and mechanisms of different CPAs could offer valuable perspectives for researchers studying the stability and preservation of chemical compounds, including the specific interactions and stability considerations of “this compound.”
Oxidoreductive Enzyme Applications
Research by Husain and Husain (2007) explores the use of redox mediators in treating organic pollutants with oxidoreductive enzymes Husain & Husain, 2007. This study provides insights into the degradation and transformation of recalcitrant compounds, emphasizing the enhancement of enzymatic efficiency through redox mediators. The findings could be extrapolated to research involving “this compound,” particularly in understanding its environmental impact, degradation pathways, or potential applications in bioremediation.
Development of Heterogeneous Catalysts
The development of heterogeneous catalysts for the dehydration of methanol to dimethyl ether is reviewed by Bateni and Able (2018) Bateni & Able, 2018. This research outlines the state of the art in catalyst preparation and analysis, providing a comprehensive overview of the catalysts involved in the methanol dehydration reaction. The methodologies and insights from this study could be relevant for research on “this compound,” especially in contexts requiring the understanding of catalytic processes or the development of new catalysts for specific chemical reactions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is widely used in the pharmaceutical field as a drug intermediate and raw material for organic synthesis . It has anti-inflammatory, antitumor, and antibacterial pharmacological activities . As such, it holds promise for the development of new therapeutic interventions.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties . They have been found to interact with various biological targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction and resulting changes would depend on the specific target and the structure of the imidazole derivative.
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely have a wide range of molecular and cellular effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By modulating this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage or disruption of normal cellular function. The threshold for these effects can vary depending on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways. The interaction with these enzymes can also affect the metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone involves the reaction of 2,3-dimethylbenzoyl chloride with 1-trityl-1H-imidazole-4-carbaldehyde in the presence of a base to form the intermediate product, which is then treated with a reducing agent to obtain the final compound.", "Starting Materials": ["2,3-dimethylbenzoyl chloride", "1-trityl-1H-imidazole-4-carbaldehyde", "base", "reducing agent"], "Reaction": ["Step 1: 2,3-dimethylbenzoyl chloride is added to a solution of 1-trityl-1H-imidazole-4-carbaldehyde in the presence of a base such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the intermediate product is formed.", "Step 3: The intermediate product is then treated with a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final compound, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone." ] } | |
CAS No. |
176721-02-1 |
Molecular Formula |
C31H26N2O |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)-(1-tritylimidazol-4-yl)methanone |
InChI |
InChI=1S/C31H26N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22H,1-2H3 |
InChI Key |
ZXHLCLMKNSXZEJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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